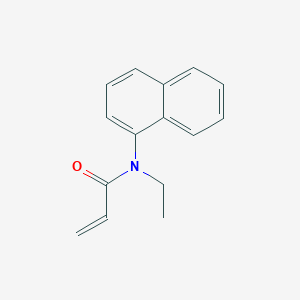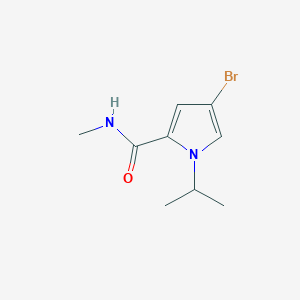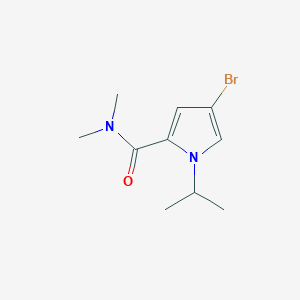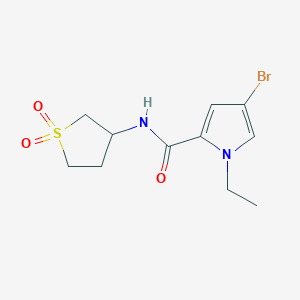
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibits the recruitment of transcriptional machinery to target genes, resulting in the downregulation of gene expression. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve immune function by enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, this compound has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, this compound could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of more potent and selective inhibitors of BET proteins, which could improve the therapeutic potential of this class of compounds. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-methylpyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,1-dioxothiolan-3-ylamine and 4-bromoaniline. The final product is purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, making them a promising therapeutic target.
Propriétés
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-2-14-6-8(12)5-10(14)11(15)13-9-3-4-18(16,17)7-9/h5-6,9H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGLWXSIHDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2CCS(=O)(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




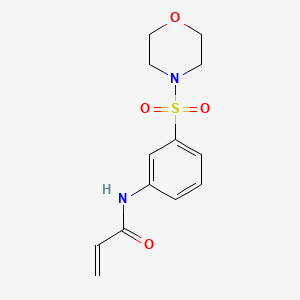
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
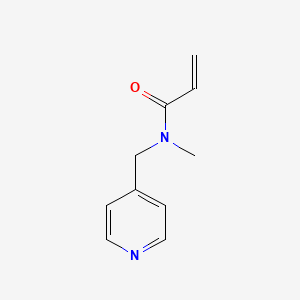


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
